molecular formula C25H24FN5O2S B2436329 11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene CAS No. 1326900-77-9

11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene

Cat. No.: B2436329
CAS No.: 1326900-77-9
M. Wt: 477.56
InChI Key: MMOOKDNOHLCMQP-UHFFFAOYSA-N
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Description

11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene is a useful research compound. Its molecular formula is C25H24FN5O2S and its molecular weight is 477.56. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Reactivity

This compound belongs to a class of chemicals known for their unique structural features, such as the presence of multiple aromatic rings and heteroatoms, which can significantly influence their reactivity and potential applications in various fields. Studies have explored the chemical behavior of similar compounds under different conditions. For example, Halton and Russell (1992) investigated the cycloadditions with tricyclo compounds, highlighting the reactivity of such structures under specific conditions (Halton & Russell, 1992).

Photoreactivity and Applications

The photoreactivity of similar compounds, such as those involving methoxyphenyl groups, has been a subject of interest. Tian et al. (1988) studied the photoconversion of methoxycarbonyl derivatives, which is relevant to understanding the photoreactivity of complex organic molecules (Tian, Sugiyama, Mori, & Takeshita, 1988). Furthermore, the photochemical properties of fluorine-substituted compounds have been explored, as seen in the work of Vishnumurthy, Row, and Venkatesan (2002), providing insights into how fluorine substitution affects the photoreactivity in the crystalline state (Vishnumurthy, Row, & Venkatesan, 2002).

Potential for Development of Fluorescent Probes

The unique structural features of compounds like 11-(4-Butoxyphenyl)-5-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo compound could make them suitable candidates for the development of fluorescent probes. Tanaka et al. (2001) demonstrated the application of similar fluorophenol-containing compounds in sensing metal cations and pH changes (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Crystal Engineering and Material Science Applications

The structural complexity of such compounds lends them to applications in crystal engineering and material science. Smith (2012) explored the structural properties of a related compound, providing insights into molecular interactions and potential applications in material science (Smith, 2012).

Properties

IUPAC Name

11-(4-butoxyphenyl)-5-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN5O2S/c1-3-4-13-33-19-8-6-18(7-9-19)21-15-22-24-27-28-25(30(24)11-12-31(22)29-21)34-16-17-5-10-23(32-2)20(26)14-17/h5-12,14,21-22,24,27,29H,3-4,13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFURQEVEWDKBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC5=CC(=C(C=C5)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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